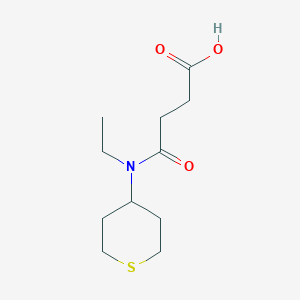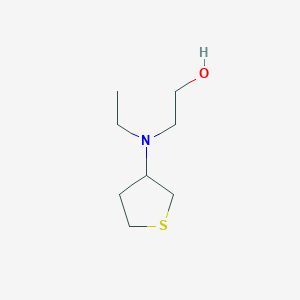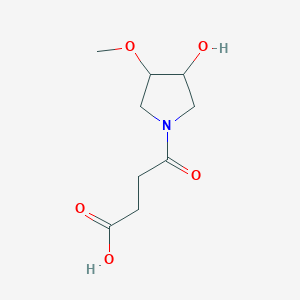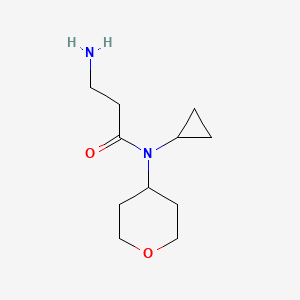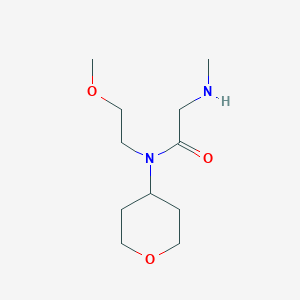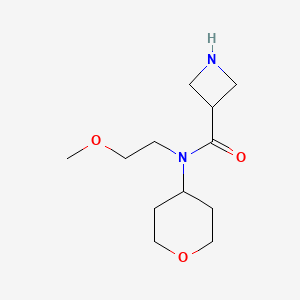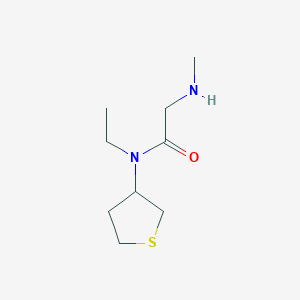
3-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide
Vue d'ensemble
Description
3-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is a useful research compound. Its molecular formula is C10H16ClNOS and its molecular weight is 233.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Degradation
- Chlorophenols in Aquatic Environments : Research assessing the impact of chlorophenols, which share a chloro-component similar to the target compound, on aquatic environments has found that these compounds can exert moderate to considerable toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment depends on the presence of capable microflora for biodegradation. This suggests a potential area of research for the environmental fate and biodegradability of "3-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide" (K. Krijgsheld & A. D. Gen, 1986).
Material Science and Polymer Research
- Poly(3,4-ethylenedioxythiophene) in Thermoelectric Materials : Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, highlights the use of thiophene derivatives in developing materials with thermoelectric properties. Given the tetrahydrothiophen component in the target compound, there could be research potential in exploring its utility in similar applications (R. Yue & Jingkun Xu, 2012).
Food Safety and Chemical Toxicants
- Fatty Acid Esters of 3-Monochloropropanediol : The study of 3-MCPD esters, chemicals related to processing-induced toxicants, suggests a need for understanding the absorption, metabolism, and toxic effects of various chloro-compounds in food safety research. This could inform safety assessments of "this compound" in relevant contexts (Boyan Gao et al., 2019).
Propriétés
IUPAC Name |
3-chloro-N-cyclopropyl-N-(thiolan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNOS/c11-5-3-10(13)12(8-1-2-8)9-4-6-14-7-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEJXZHQOAZIHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



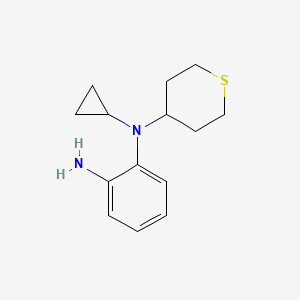
![2-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477564.png)


